7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C19H28N2O2. It is a derivative of the diazabicyclo[3.3.1]nonane structure, which is known for its unique bicyclic framework. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of a suitable diazabicyclo[3.3.1]nonane precursor with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Benzyl bromide with potassium carbonate in acetonitrile under reflux.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced diazabicyclo[3.3.1]nonane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with a methyl group instead of a Boc group.
7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane: Another derivative with an oxo group at the 9-position.
Uniqueness
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is unique due to its Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17+ |
InChI Key |
JFLCCGFMLBSXBA-CALCHBBNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.